REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>O>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:13]
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
4.93 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT until most of the brown solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12-L 3-neck round bottom flask equipped with overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
refluxing condenser, and N2 inlet/outlet
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
STIRRING
|
Details
|
Next, the reaction mixture was stirred at 65° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The dark-brown solution was cooled to a temperature<10° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to a 50-L round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to a temperature<10° C.
|
Type
|
CUSTOM
|
Details
|
quench over a 2.3 h period
|
Duration
|
2.3 h
|
Type
|
CUSTOM
|
Details
|
the internal temperature of the mixture below 21° C
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
fitted with a Sharkskin
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
The 50-L RBF was rinsed with water (3×4 L)
|
Type
|
WASH
|
Details
|
to wash the filter cake
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum at 40-50° C. for 24 h
|
Duration
|
24 h
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 896.4 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |